molecular formula C16H19NO3 B3834720 2-(2-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(2-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3834720
M. Wt: 273.33 g/mol
InChI Key: XUDLMRDXLZKFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a furylmethyl group and a tetrahydroisoquinoline structure, which are common in many biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving condensation, cyclization, and functional group interconversions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms, the types of bonds, and the overall 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The furylmethyl group and the tetrahydroisoquinoline structure could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties are influenced by factors such as the compound’s molecular structure, the types of functional groups present, and the overall polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound is not known without further context. If it’s a drug, it would depend on its interactions with biological targets in the body. If it’s a catalyst or a reagent, its mechanism of action would depend on the specific chemical reactions it’s involved in .

properties

IUPAC Name

2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-18-15-8-12-5-6-17(11-14-4-3-7-20-14)10-13(12)9-16(15)19-2/h3-4,7-9H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDLMRDXLZKFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5258055

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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